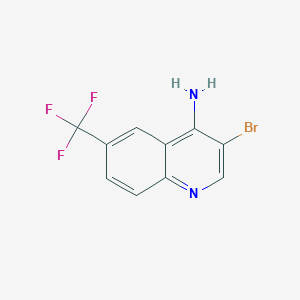

4-Amino-3-bromo-6-trifluoromethylquinoline

説明

4-Amino-3-bromo-6-trifluoromethylquinoline is a halogenated quinoline derivative characterized by a trifluoromethyl (-CF₃) group at position 6, a bromine atom at position 3, and an amino (-NH₂) group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds valuable in pharmaceutical and agrochemical research .

特性

CAS番号 |

1065088-40-5 |

|---|---|

分子式 |

C10H6BrF3N2 |

分子量 |

291.07 g/mol |

IUPAC名 |

3-bromo-6-(trifluoromethyl)quinolin-4-amine |

InChI |

InChI=1S/C10H6BrF3N2/c11-7-4-16-8-2-1-5(10(12,13)14)3-6(8)9(7)15/h1-4H,(H2,15,16) |

InChIキー |

KXDIMXGFXGMDLR-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)N)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-bromo-6-trifluoromethylquinoline typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of 4-Amino-3-bromo-6-trifluoromethylquinoline follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

化学反応の分析

Types of Reactions

4-Amino-3-bromo-6-trifluoromethylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation and reduction can produce nitro or amino derivatives .

科学的研究の応用

4-Amino-3-bromo-6-trifluoromethylquinoline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-Amino-3-bromo-6-trifluoromethylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues are compared below based on substituents, molecular weight, and applications:

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases logP values, enhancing membrane permeability. For example, 6-Bromo-2-trifluoromethylquinoline (logP ~3.2) is more lipophilic than non-fluorinated analogues .

- Thermal Stability: Compounds like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (melting point 223–225°C) demonstrate stability under high temperatures, a trait shared with brominated/trifluoromethylated quinolines .

Key Research Findings

- Synthetic Efficiency: Palladium catalysis (e.g., PdCl₂(PPh₃)₂ in ) optimizes yields for aminoquinolines, though bromine/trifluoromethyl substituents may require tailored conditions to avoid dehalogenation .

- Structure-Activity Relationships (SAR) : Position 6 trifluoromethyl groups enhance metabolic stability, while bromine at position 3 improves target binding affinity in kinase inhibitors .

生物活性

4-Amino-3-bromo-6-trifluoromethylquinoline is a nitrogen-containing heterocyclic compound characterized by its unique molecular structure, which includes an amino group, a bromine atom, and a trifluoromethyl group attached to a quinoline ring. This specific arrangement enhances its potential biological activities, particularly in medicinal chemistry. The compound has garnered attention for its antimicrobial and anticancer properties, making it a focus of ongoing research.

- Molecular Formula : C10H6BrF3N

- Molecular Weight : Approximately 291.07 g/mol

- Structure : The presence of the trifluoromethyl group increases lipophilicity, which may improve cell membrane permeability and bioavailability.

Biological Activities

Research indicates that 4-Amino-3-bromo-6-trifluoromethylquinoline exhibits several notable biological activities:

-

Antimicrobial Activity :

- The compound has shown promising results against various bacterial strains, including resistant strains such as MRSA. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

-

Anticancer Properties :

- Studies have demonstrated that this compound can inhibit the growth of cancer cell lines, including breast cancer (MCF-7) and others. The trifluoromethyl group is believed to enhance its interaction with specific receptors involved in cancer cell proliferation.

The biological activity of 4-Amino-3-bromo-6-trifluoromethylquinoline is thought to involve:

- Enzyme Inhibition : Interactions with enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX) have been observed, leading to reduced inflammatory responses and tumor growth.

- Receptor Modulation : Binding affinity to certain cellular receptors may alter signaling pathways crucial for cell survival and proliferation.

Case Studies

-

Antimicrobial Study :

- A study evaluated the efficacy of 4-Amino-3-bromo-6-trifluoromethylquinoline against various pathogens. The compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL against different strains .

-

Cytotoxicity Assay :

- In vitro cytotoxicity studies using the MCF-7 breast cancer cell line revealed that the compound significantly inhibited cell viability with an IC50 value of approximately 10 μM .

Comparative Analysis

The following table summarizes the biological activities of 4-Amino-3-bromo-6-trifluoromethylquinoline compared to similar quinoline derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (μM) | MIC (μg/mL) |

|---|---|---|---|---|

| 4-Amino-3-bromo-6-trifluoromethylquinoline | Yes | Yes | ~10 | 2 - 16 |

| 4-Bromo-2,6-bis(trifluoromethyl)quinoline | Yes | Moderate | ~15 | 5 - 20 |

| 4-Amino-2-methylquinoline | Moderate | Yes | ~12 | 10 - 25 |

Future Directions

Ongoing research aims to further elucidate the specific molecular mechanisms by which 4-Amino-3-bromo-6-trifluoromethylquinoline exerts its biological effects. Investigations into its structure-activity relationship (SAR) will be crucial in optimizing its pharmacological profile for potential therapeutic applications in treating infections and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。